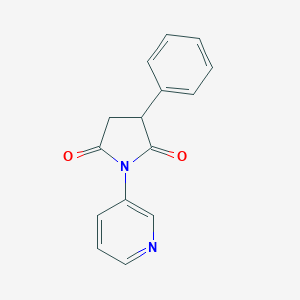
N-(3-Pyridyl)-3-phenylsuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Pyridyl)-3-phenylsuccinimide, commonly known as 'NPS', is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H12N2O. NPS has been extensively studied for its potential applications in various fields, including pharmacology, medicinal chemistry, and neuroscience.
Mécanisme D'action
The mechanism of action of NPS is not fully understood, but it is believed to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety, depression, and sleep. NPS has been shown to enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
NPS has been shown to exhibit a range of biochemical and physiological effects. In animal studies, NPS has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to modulate the activity of GABA receptors, leading to anxiolytic and sedative effects. In addition, NPS has been shown to exhibit neuroprotective properties, which may have potential applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
NPS has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, NPS has some limitations for lab experiments. It is toxic in high doses and requires careful handling. In addition, the mechanism of action of NPS is not fully understood, which may limit its potential applications in some areas of research.
Orientations Futures
There are several future directions for the study of NPS. One area of research is the development of novel compounds based on the structure of NPS, which may exhibit improved pharmacological properties. Another area of research is the investigation of the mechanism of action of NPS, which may lead to a better understanding of its potential applications. In addition, the study of NPS in animal models of neurodegenerative disorders may provide insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of NPS involves the reaction of 3-pyridinecarboxylic acid with phenylsuccinic anhydride in the presence of a catalyst. The reaction mixture is then heated and refluxed to obtain NPS in high yield. The purity of the compound can be further enhanced by recrystallization.
Applications De Recherche Scientifique
NPS has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, NPS has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In medicinal chemistry, NPS has been used as a building block for the synthesis of various biologically active compounds. In neuroscience, NPS has been shown to modulate the activity of GABA receptors, which are implicated in the regulation of anxiety, depression, and sleep.
Propriétés
Numéro CAS |
125709-33-3 |
|---|---|
Nom du produit |
N-(3-Pyridyl)-3-phenylsuccinimide |
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-phenyl-1-pyridin-3-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2 |
Clé InChI |
JYHMYXSDHJOVOI-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
125709-33-3 |
Synonymes |
N-(3-pyridyl)-3-phenylsuccinimide NPPS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





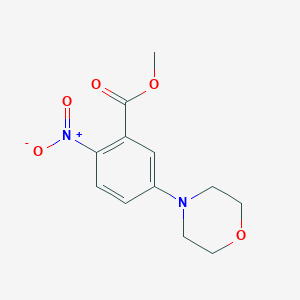

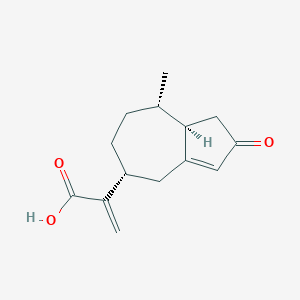


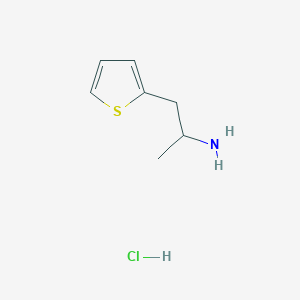

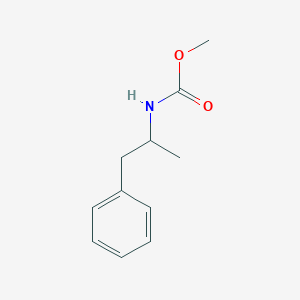

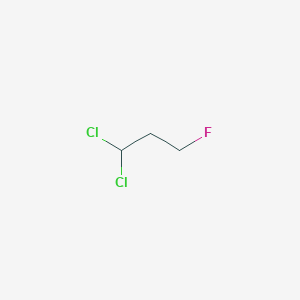
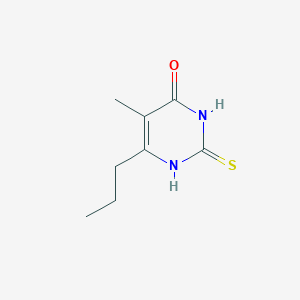
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)